2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole
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Overview
Description
2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole is a complex organic compound that features a thiazole ring, an imidazolidine moiety, and a nitromethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Imidazolidine Moiety: The imidazolidine moiety can be attached through a nucleophilic substitution reaction.
Addition of the Nitromethylidene Group: The nitromethylidene group can be introduced through a condensation reaction with nitromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the nitromethylidene group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazole ring.
Reduction: Products may include amine derivatives.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitromethylidene group could play a role in redox reactions, while the thiazole and imidazolidine moieties could interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methylthiazole: Similar structure but lacks the imidazolidine and nitromethylidene groups.
5-Iodo-2-methylthiazole: Similar structure but with different substitution patterns.
2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodo group allows for further functionalization, while the nitromethylidene group provides redox activity.
Properties
CAS No. |
823816-04-2 |
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Molecular Formula |
C8H9IN4O2S |
Molecular Weight |
352.15 g/mol |
IUPAC Name |
2-iodo-5-[[2-(nitromethylidene)imidazolidin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H9IN4O2S/c9-8-11-3-6(16-8)4-12-2-1-10-7(12)5-13(14)15/h3,5,10H,1-2,4H2 |
InChI Key |
MJIDDHIKMVINML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(S2)I |
Origin of Product |
United States |
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